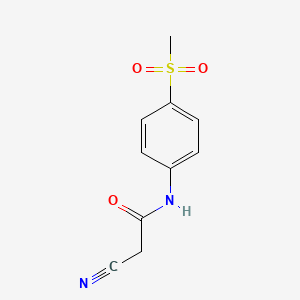
2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C10H10N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group, a methylsulfonyl group, and a phenylacetamide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . For example, hydrolysis of this compound can lead to the formation of corresponding phenoxy acids . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have been studied for their potential therapeutic properties . Additionally, it is utilized in the development of novel chemotherapeutic agents due to its diverse biological activities . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of the cyano and methylsulfonyl groups allows the compound to participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. the exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Cyano-N-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as N-cyanoacetamides . These compounds share a common cyanoacetamide structure but differ in their substituents. For example, 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide is a similar compound that has been synthesized using different reagents and conditions . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N2O3S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
2-cyano-N-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O3S/c1-16(14,15)9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
IBLAREDBYJWPAJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




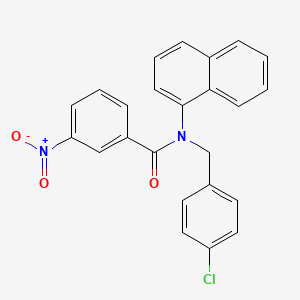
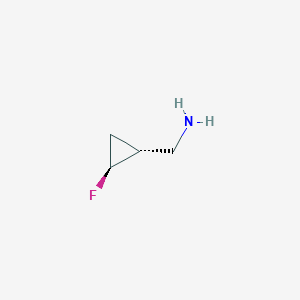
![7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B12991106.png)
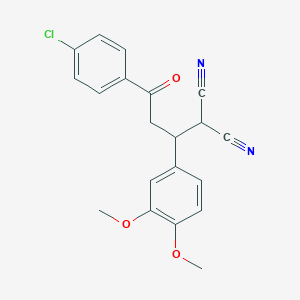
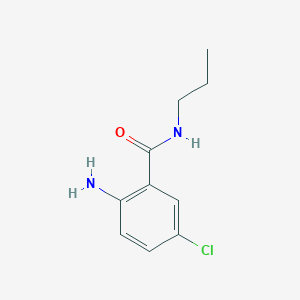

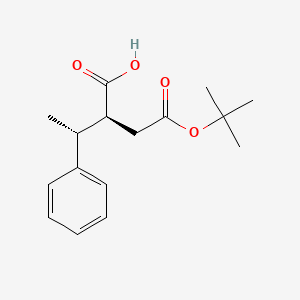
![2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12991127.png)
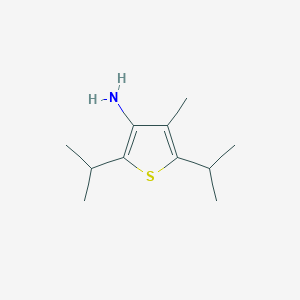
![tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991134.png)


